molecular formula C12H11ClN4 B6628255 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine

8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine

Cat. No. B6628255
M. Wt: 246.69 g/mol
InChI Key: UWTOQJCBRXHTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine (CLPIMP) is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways. For example, 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anticancer, and antiviral effects, 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has been shown to have antioxidant properties. It has also been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

One advantage of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is its wide range of biological activities, which make it a versatile compound for scientific research. Additionally, 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is relatively easy to synthesize and has good stability. However, one limitation of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine. One area of interest is the development of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine derivatives with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine and its potential therapeutic applications. Finally, research on the safety and toxicity of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is needed to determine its suitability for use in humans.
In conclusion, 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine is a promising compound for scientific research due to its wide range of biological activities. It has been shown to have anti-inflammatory, anticancer, and antiviral effects, among others. While there are limitations to its use in lab experiments, there are also many future directions for research on 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine, including the development of derivatives with improved properties and further studies on its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine involves the reaction of 8-chloro-3-nitroimidazo[1,2-a]pyridine with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a reducing agent such as iron powder. This reaction yields 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine as a yellow solid with a melting point of 205-207°C.

Scientific Research Applications

8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has been shown to have a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has also been shown to have anticancer effects, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 8-Chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine has shown antiviral effects against the hepatitis B virus.

properties

IUPAC Name

8-chloro-3-(1,3-dimethylpyrazol-4-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-8-9(7-16(2)15-8)11-6-14-12-10(13)4-3-5-17(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOQJCBRXHTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CN=C3N2C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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